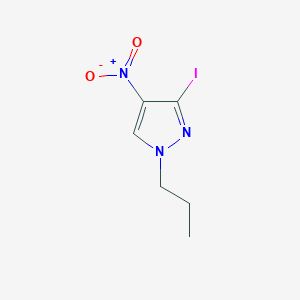

3-Iodo-4-nitro-1-propyl-1H-pyrazole

Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif imparts a unique combination of chemical properties, including aromaticity and the presence of both acidic and basic nitrogen centers, making them highly versatile building blocks in organic synthesis. organic-chemistry.orgmdpi.com Their significance is underscored by their wide-ranging applications in pharmaceuticals, agrochemicals, and material science. researchgate.net Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.net

Importance of Substituted Pyrazoles in Advanced Chemical Syntheses

The true versatility of the pyrazole core is unlocked through the introduction of various substituents at different positions on the ring. The nature and position of these substituents can dramatically influence the compound's physical, chemical, and biological properties. Substituted pyrazoles serve as crucial intermediates in the synthesis of more complex molecules, including fused heterocyclic systems with desirable pharmacological profiles. The ability to precisely control the substitution pattern on the pyrazole ring is a key focus of synthetic organic chemistry.

Specific Context of Halogenated and Nitrated Pyrazole Derivatives

The introduction of halogen atoms and nitro groups onto the pyrazole ring gives rise to derivatives with distinct reactivity and potential applications. Halogenated pyrazoles, particularly iodo-pyrazoles, are valuable precursors for a variety of cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki reactions. arkat-usa.orgorganic-chemistry.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Nitrated pyrazoles are of significant interest due to the strong electron-withdrawing nature of the nitro group, which can profoundly influence the reactivity of the pyrazole ring and serve as a handle for further functionalization. nih.gov The combination of both a halogen and a nitro group on the same pyrazole scaffold, as in 3-Iodo-4-nitro-1-propyl-1H-pyrazole, creates a highly functionalized and potentially reactive molecule with significant synthetic potential. For instance, the presence of these groups can be exploited in the synthesis of energetic materials or as key intermediates in the development of novel pharmaceuticals. nih.gov

Research Scope and Objectives for this compound

While direct and extensive research on this compound is not widely documented in publicly available literature, its structural features suggest several potential research objectives. A primary focus would be the development of a robust and efficient synthesis for this compound. Given the existence of related structures like 1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole and 4-iodo-1-methyl-3-nitro-1H-pyrazole, a key objective would be to establish a reliable method for the N-propylation of a 3-iodo-4-nitropyrazole precursor or the iodination/nitration of a 1-propylpyrazole scaffold. arkat-usa.orgresearchgate.net

Further research would likely explore the reactivity of this compound. Investigations into its utility in cross-coupling reactions at the iodo-position and nucleophilic substitution or reduction of the nitro group would be of significant interest. The ultimate goal of such research would be to evaluate this compound as a versatile building block for the synthesis of novel, potentially bioactive molecules or advanced materials.

Structure

3D Structure

Properties

Molecular Formula |

C6H8IN3O2 |

|---|---|

Molecular Weight |

281.05 g/mol |

IUPAC Name |

3-iodo-4-nitro-1-propylpyrazole |

InChI |

InChI=1S/C6H8IN3O2/c1-2-3-9-4-5(10(11)12)6(7)8-9/h4H,2-3H2,1H3 |

InChI Key |

LUFACEBLPWCXLA-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=C(C(=N1)I)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3 Iodo 4 Nitro 1 Propyl 1h Pyrazole

Retrosynthetic Analysis of the 3-Iodo-4-nitro-1-propyl-1H-pyrazole Scaffold

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For this compound, several disconnection approaches can be envisioned, primarily focusing on the sequential introduction of the three key substituents and the formation of the pyrazole (B372694) ring itself.

Primary Disconnections:

C-N Bond Disconnection (N1-propyl): This disconnection suggests a late-stage N-alkylation of a 3-iodo-4-nitro-1H-pyrazole precursor with a propyl halide or a similar electrophile. This is a common and often straightforward method for introducing N-substituents on pyrazoles.

C-I Bond Disconnection (C3-iodo): This approach involves the iodination of a 4-nitro-1-propyl-1H-pyrazole intermediate. The regioselectivity of this step is crucial.

C-N Bond Disconnection (C4-nitro): This pathway considers the nitration of a 3-iodo-1-propyl-1H-pyrazole precursor. Controlling the position of nitration is a key challenge.

Pyrazole Ring Formation: A more fundamental disconnection involves breaking the pyrazole ring itself, suggesting its construction from acyclic precursors. This could involve the reaction of a hydrazine (B178648) derivative (propylhydrazine) with a suitably functionalized 1,3-dicarbonyl compound or its equivalent.

These disconnections form the basis for the synthetic strategies discussed in the following sections.

Direct Functionalization Approaches on Pyrazole Ring Systems

Direct functionalization of a pre-formed pyrazole ring is a common and efficient strategy for the synthesis of substituted pyrazoles. This approach typically involves the sequential introduction of substituents onto the pyrazole core.

Regioselective Iodination of 4-Nitro-1-propyl-1H-pyrazole Precursors

The introduction of an iodine atom at the C3 position of a 4-nitro-1-propyl-1H-pyrazole is a key step in one of the logical synthetic routes. Electrophilic substitution on the pyrazole ring generally occurs at the C4 position. However, when the C4 position is blocked, as in this case by a nitro group, electrophilic attack is directed to other available positions.

Various iodinating agents can be employed for this transformation. A common method involves the use of iodine (I₂) in the presence of an oxidizing agent. For instance, a combination of I₂ and ceric ammonium (B1175870) nitrate (B79036) (CAN) in a suitable solvent like acetonitrile (B52724) has been shown to be effective for the 4-iodination of 1-aryl-3-CF₃-1H-pyrazoles. While this specific example targets the C4 position, the principle of using an oxidant to generate a more electrophilic iodine species is broadly applicable. Another approach could involve the use of N-iodosuccinimide (NIS) in an appropriate solvent.

The reaction conditions, including the choice of solvent, temperature, and the specific iodinating reagent, would need to be carefully optimized to achieve high regioselectivity and yield for the C3 iodination.

Regioselective Nitration of 3-Iodo-1-propyl-1H-pyrazole Precursors

An alternative strategy involves the regioselective nitration of a 3-iodo-1

Cycloaddition and Condensation Reactions for Pyrazole Ring Formation

Condensation Reactions Involving Propyl-Hydrazine Derivatives

The cornerstone of pyrazole synthesis is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. chemicalbook.com To obtain the 1-propyl-pyrazole scaffold, propyl-hydrazine is a required starting material. This nucleophilic hydrazine reacts with a suitably substituted 1,3-dicarbonyl compound, leading to a cyclization and dehydration event that forms the aromatic pyrazole ring.

The general mechanism involves the initial reaction of one hydrazine nitrogen with a carbonyl group, followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group, ultimately eliminating two molecules of water to form the stable heterocyclic ring. chemicalbook.compharmaguideline.com The reaction of unsymmetrical 1,3-diketones with a substituted hydrazine like propyl-hydrazine can potentially lead to a mixture of regioisomers. The reaction pathway and product distribution are influenced by the steric and electronic nature of the substituents on the diketone and the pH of the reaction medium. chemicalbook.com

For instance, the synthesis of 1,3,5-trisubstituted pyrazoles can be achieved from N-alkylated tosylhydrazones and terminal alkynes, a method that demonstrates broad substrate tolerance. organic-chemistry.org Another established method involves the reaction of β,γ-unsaturated hydrazones, which can undergo copper-catalyzed aerobic oxidative cyclization to yield a variety of pyrazole derivatives. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions in Pyrazole Synthesis

Palladium catalysis is a powerful tool for the C-C and C-heteroatom bond formation in the synthesis and functionalization of pyrazoles. rsc.org These reactions are crucial for introducing diverse substituents onto the pyrazole core, often with high selectivity and in good yields.

C-I Bond Formation and Functionalization via Coupling Reactions

The formation of a carbon-iodine (C-I) bond on the pyrazole ring is a key step, as the iodo-substituent serves as an excellent leaving group for subsequent cross-coupling reactions. The direct iodination of the pyrazole ring, typically at the C4 position, can be achieved using various iodinating agents. For example, the reaction of pyrazoles with N-iodosuccinimide (NIS) provides an efficient method for 4-C halogenation under mild conditions without the need for a catalyst. researchgate.net

Once the iodo-pyrazole is formed, it becomes a versatile substrate for palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Heck couplings. researchgate.netrsc.org These reactions allow for the introduction of aryl, alkynyl, and vinyl groups, respectively. A notable advancement is the development of chemoselective reactions. For instance, palladium-catalyzed direct arylation at the C5 position of N-protected 4-iodopyrazoles can be achieved without cleavage of the C-I bond, using a simple phosphine-free catalytic system such as Pd(OAc)₂ with KOAc as the base. rsc.org This allows for sequential functionalization at different positions of the pyrazole ring.

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, has been successfully applied to 1-protected-3-iodo-1H-pyrazole derivatives to synthesize various alkynyl pyrazoles. arkat-usa.org Similarly, the Suzuki reaction has been used to couple pyrazole boronic esters with aryl halides to form complex biaryl structures, a key step in the synthesis of pharmaceuticals like Crizotinib. researchgate.net

Table 1: Palladium-Catalyzed C5-Arylation of (1-(4-Methoxybenzyl)-4-iodopyrazol-3-yl)methanol with Aryl Bromides rsc.org

Reaction Conditions: 1 mol% Pd(OAc)₂, KOAc (2 equiv.), DMA, 150°C, 24h. Yield refers to isolated yield.

Modern Synthetic Techniques for Enhanced Efficiency

To overcome the limitations of traditional batch synthesis, such as long reaction times and safety concerns with hazardous intermediates, modern techniques like flow chemistry and advanced catalytic methods are being increasingly employed.

Flow Chemistry Applications in Pyrazole Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages for pyrazole synthesis. galchimia.com These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and improved safety, particularly when handling unstable intermediates like diazoalkanes or hydrazines. mdpi.com The integration of synthesis, purification, and analysis is also facilitated, accelerating process optimization. galchimia.com

Several flow-based methodologies for pyrazole synthesis have been developed. One approach involves the two-step synthesis from acetophenones, where an intermediate enaminone is formed and then condensed with hydrazine in a continuous flow setup, significantly reducing reaction times from hours to minutes compared to batch processes. galchimia.com Another powerful application is the use of flow reactors for [3+2] cycloaddition reactions, which enables the safe handling of diazoalkanes at elevated temperatures under catalyst-free conditions to produce highly substituted pyrazoles. mit.edu

Table 2: Comparison of Batch vs. Flow Synthesis of Pyrazolopyrimidinone Derivatives mdpi.com

Catalytic Approaches for Selective Functionalization

Selective functionalization of the pyrazole ring is critical for creating complex molecules with desired properties. Transition-metal-catalyzed C-H functionalization has emerged as a powerful strategy, providing access to a wide range of functionalized pyrazoles in a single step and avoiding the need for pre-functionalized substrates. rsc.orgresearchgate.net

The regioselectivity of C-H functionalization is often governed by the inherent electronic properties of the pyrazole ring and the use of directing groups. researchgate.net The C5-proton is the most acidic due to its proximity to the sp² hybridized nitrogen, making it susceptible to deprotonation and subsequent functionalization. researchgate.net Conversely, the C4 position is the most nucleophilic center, favoring electrophilic aromatic substitution. pharmaguideline.comresearchgate.net

Catalytic systems using palladium, copper, rhodium, and other transition metals have been developed for direct arylation, alkylation, and amination of the pyrazole core. For instance, the N2 atom of the pyrazole ring can act as a Lewis basic directing group to guide C-H functionalization at the C5 position. researchgate.net Furthermore, the choice of catalyst can be complementary; in the amination of 4-halo-1H-pyrazoles, Pd catalysts are often suitable for aromatic amines, while Cu(I) catalysts are more favorable for alkylamines, showcasing the nuanced control achievable through catalyst selection. nih.gov

Reaction Mechanisms and Reactivity Profile of 3 Iodo 4 Nitro 1 Propyl 1h Pyrazole

Electrophilic and Nucleophilic Aromatic Substitution on Iodinated Nitropyrazoles

The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, exhibits a complex reactivity pattern towards aromatic substitution. The presence of both an electron-withdrawing nitro group and a halogen substituent, along with an N-propyl group, significantly influences the regioselectivity and rate of these reactions.

Substituent Effects on Pyrazole Ring Reactivity

The electronic properties of substituents on the pyrazole ring play a crucial role in determining its reactivity. nih.gov Electron-withdrawing groups, such as the nitro group, generally decrease the electron density of the pyrazole ring, making it less susceptible to electrophilic attack and more prone to nucleophilic attack. Conversely, electron-donating groups increase the ring's electron density, favoring electrophilic substitution. nih.gov The N-propyl group, being a weak electron-donating group, slightly increases the basicity of the pyrazole ring. nih.gov

In the case of 3-iodo-4-nitro-1-propyl-1H-pyrazole, the powerful electron-withdrawing nature of the nitro group at the C4 position deactivates the ring towards electrophilic substitution. youtube.com Electrophilic attack, if it were to occur, would be directed to the C5 position, which is the least deactivated position. However, nucleophilic aromatic substitution is a more probable reaction pathway for this compound. The nitro group strongly activates the ring for nucleophilic attack, particularly at the positions ortho and para to it. In this molecule, this corresponds to the C3 and C5 positions.

The nature and position of substituents also influence the acidity of the N-H proton in N-unsubstituted pyrazoles, which in turn affects their reactivity. nih.gov While not directly applicable to the N-propylated subject compound, this highlights the nuanced electronic effects at play in the pyrazole system.

Transition Metal-Catalyzed Transformations of this compound

The presence of a carbon-iodine bond makes this compound an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Mediated Cross-Coupling Reactions (e.g., Sonogashira, Suzuki)

Palladium-catalyzed cross-coupling reactions are among the most important transformations for functionalizing halogenated pyrazoles. rsc.org The general order of reactivity for halogens in these reactions is I > Br > Cl > F, making iodo-substituted pyrazoles highly reactive. libretexts.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a reliable method for introducing alkynyl moieties onto the pyrazole ring. For this compound, a Sonogashira coupling would be expected to proceed at the C3 position, replacing the iodine atom. arkat-usa.org The reaction is typically carried out under mild conditions, often at room temperature, using a base like an amine which can also serve as the solvent. wikipedia.orgyoutube.com

Suzuki Coupling: The Suzuki reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. youtube.comyoutube.com This reaction is widely used to form biaryl compounds and is known for its mild conditions and tolerance of a wide range of functional groups. youtube.comyoutube.com this compound would be an excellent substrate for Suzuki coupling, allowing for the introduction of various aryl or vinyl groups at the C3 position. nih.govrsc.org The reaction typically involves a base, such as sodium carbonate or potassium acetate, and is often carried out in a mixture of an organic solvent and water. youtube.com

| Reaction | Coupling Partner | Catalyst System | Key Features |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Forms C(sp)-C(sp2) bonds; Mild conditions. wikipedia.orgyoutube.comyoutube.com |

| Suzuki | Organoboron Compound | Pd(0) catalyst, Base | Forms C(sp2)-C(sp2) bonds; Tolerates many functional groups. youtube.comnih.gov |

C-H Activation and Functionalization Strategies

Direct C-H activation has emerged as a powerful strategy for the functionalization of heterocycles like pyrazoles, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.org For pyrazoles, C-H functionalization can be directed to specific positions depending on the reaction conditions and the directing groups present on the ring. researchgate.net The presence of an electron-withdrawing group, such as a nitro group at the C4 position, can render the C5-H bond more acidic and susceptible to deprotonation and subsequent functionalization. researchgate.net Palladium-catalyzed C-H allylation and benzylation reactions have been successfully applied to pyrazoles bearing electron-withdrawing groups at the C4 position. researchgate.net

Reactivity of the Nitro Group: Reduction and Further Functionalization

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group. The reduction of nitropyrazoles can lead to the corresponding aminopyrazoles, which are valuable building blocks for the synthesis of more complex heterocyclic systems. researchgate.net Various reducing agents can be employed for this transformation, and the choice of reagent can sometimes be influenced by the presence of other functional groups in the molecule.

The resulting amino group can then be further functionalized. For instance, it can be diazotized and converted to other functional groups, or it can undergo N-alkylation or acylation. The presence of multiple nitro groups on a pyrazole ring is a key feature in the development of energetic materials. researchgate.netfigshare.comnih.govnih.gov

Reactivity of the Iodo Group: Displacement and Exchange Reactions

The iodo group at the C3 position of this compound is a good leaving group and can be displaced by various nucleophiles. This reactivity is central to many of the transformations discussed, including the palladium-catalyzed cross-coupling reactions.

Beyond metal-catalyzed reactions, the iodo group can participate in nucleophilic substitution reactions. For instance, iodopyrazoles can react with alcohols in the presence of a copper(I) catalyst to form alkoxy-substituted pyrazoles. nih.gov The Finkelstein reaction, which involves the exchange of one halogen for another, is also a possibility. In this reaction, treatment with an excess of a metal halide (e.g., NaI in acetone) can be used to introduce an iodine atom, though in this case, the starting material is already an iodide. acsgcipr.org The reactivity of the iodo group allows for a wide range of synthetic manipulations, making iodinated pyrazoles valuable intermediates in organic synthesis. researchgate.netorganic-chemistry.orglibretexts.org

| Functional Group | Position | Key Reactions | Products |

| Iodo | C3 | Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), Nucleophilic displacement | Arylated/alkynylated pyrazoles, Alkoxy-pyrazoles wikipedia.orgarkat-usa.orgnih.govrsc.orgnih.gov |

| Nitro | C4 | Reduction | Aminopyrazoles researchgate.net |

| C-H | C5 | C-H Activation/Functionalization | C5-functionalized pyrazoles researchgate.net |

Influence of the N-Propyl Substituent on Reactivity and Selectivity

The N-propyl group at the 1-position of the pyrazole ring primarily influences the molecule's reactivity through steric and electronic effects. While specific studies on this compound are not extensively documented, the influence of N-alkylation on pyrazole derivatives is a well-established area of research. researchgate.net

Electronic Effects:

Steric Effects:

The steric hindrance imposed by the N-propyl group can play a crucial role in the regioselectivity of reactions involving the pyrazole ring. For instance, in reactions where a reagent approaches the pyrazole ring, the bulkiness of the propyl group can direct the incoming group to a less sterically hindered position. This is particularly relevant in reactions involving the adjacent C5 position.

The presence of an N-substituent also prevents tautomerism, which is a characteristic feature of N-unsubstituted pyrazoles. mdpi.comnih.govresearchgate.net This locks the positions of the substituents, meaning the iodo group remains at C3 and the nitro group at C4, which is crucial for predictable reactivity.

A study on the N-alkylation of 3,5-dimethyl- and 5-trifluoromethyl-3-methyl-1H-pyrazoles demonstrated that the reaction with alkyl halides was chemoselective, preferentially forming 1-alkyl-3-trifluoromethyl-5-methyl-1H-pyrazoles. researchgate.net This highlights how existing substituents guide the position of new groups.

Table 1: Influence of N-Substituents on Pyrazole Properties

| N-Substituent | Electronic Effect | Steric Effect | Impact on Reactivity |

| Propyl | Electron-donating (weak) | Moderate steric hindrance | Can influence regioselectivity of reactions. Prevents tautomerism. |

| Phenyl | Can be electron-withdrawing or -donating depending on substitution | Significant steric hindrance | Affects conformation and can limit reactivity at adjacent positions. nih.gov |

| Vinyl | Electron-withdrawing | Minimal steric hindrance | Can participate in cycloaddition reactions. nih.gov |

Intramolecular Cyclization and Rearrangement Pathways

Intramolecular cyclization and rearrangement reactions are important transformations for creating fused heterocyclic systems and accessing substituted pyrazole isomers. For this compound, several potential pathways can be considered based on the reactivity of substituted pyrazoles.

Intramolecular Cyclization:

While no specific intramolecular cyclization pathways for this compound are documented, related reactions provide insights. For instance, intramolecular cyclization of N-substituted pyrazoles bearing appropriate functional groups on the substituent can lead to the formation of fused ring systems. Previous studies have explored the intramolecular cyclization of 2-formylhetarylacetylenes, where the structure of the products can vary depending on the reaction conditions. arkat-usa.orgresearchgate.net

The presence of the nitro group at the C4 position and the iodo group at the C3 position could potentially participate in cyclization reactions under specific conditions, for example, through reductive cyclization of the nitro group with a suitable functional group on the N-propyl chain, or through transition-metal-catalyzed reactions involving the C-I bond.

Rearrangement Pathways:

Rearrangement reactions in pyrazoles are known, particularly the rearrangement of nitro groups. For example, N-nitropyrazole can rearrange to 4-nitropyrazole in the presence of sulfuric acid. nih.gov Similarly, 3-nitropyrazole can be synthesized through the rearrangement of N-nitropyrazole. nih.govresearchgate.net While this compound already has a nitro group on the ring, the possibility of rearrangement under harsh conditions cannot be entirely ruled out, although the N-propyl group would likely stabilize the core structure.

A study on the reaction of (E)-3,3,3-trichloro-1-nitroprop-1-ene with a nitrylimine unexpectedly led to the formation of a 1,3,5-trisubstituted pyrazole through a [3+2] cycloaddition followed by the elimination of chloroform. nih.gov This demonstrates that complex rearrangements and eliminations can occur in the synthesis of highly substituted pyrazoles.

Table 2: Examples of Related Pyrazole Reactions

| Starting Material | Reagents/Conditions | Product | Reaction Type | Reference |

| Enol triflates and diazoacetates | Pd(PPh₃)₄, N-methylmorpholine | 3,4,5-trisubstituted pyrazoles | Tandem cross-coupling/electrocyclization | nih.gov |

| β-amino cyclic ketones | tert-butyl nitrite | Trifluoromethylated fused tricyclic pyrazoles | Intramolecular cyclization | rsc.org |

| N-arylhydrazones and nitroolefins | - | 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles | Stepwise cycloaddition | organic-chemistry.org |

| 2-alkyn-1-ones | Hydrazine (B178648), ICl, Li₂CO₃ | 1-acyl-4-iodo-1H-pyrazoles | Cyclization and iodination | organic-chemistry.org |

Theoretical and Computational Investigations of this compound: A Search for Available Data

A comprehensive search of publicly available scientific literature and databases has been conducted to gather information for a detailed article on the theoretical and computational investigations of the chemical compound This compound . The intended article was structured to focus on specific quantum chemical calculations, including Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MESP) mapping, Natural Bond Orbital (NBO) analysis, and computational NMR chemical shift prediction.

Despite a thorough and targeted search strategy, no specific theoretical or computational studies focusing explicitly on This compound could be located. The scientific literature contains numerous studies on various other pyrazole derivatives, employing the requested computational methods to explore their electronic structure, reactivity, and spectroscopic properties. For instance, research is available on related compounds such as 3-iodo-1-methyl-4-nitro-1H-pyrazole, which differs by the alkyl substituent on the pyrazole ring. However, in strict adherence to the request for information solely on the 1-propyl variant, this and other related data cannot be used to construct the specified article.

Therefore, it must be concluded that at present, the specific theoretical and computational investigations requested for This compound are not available in the public domain.

Theoretical and Computational Investigations of 3 Iodo 4 Nitro 1 Propyl 1h Pyrazole

Spectroscopic Property Prediction and Validation

Simulated IR and Raman Spectra

Computational chemistry provides powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules, offering insights that complement experimental findings. For 3-iodo-4-nitro-1-propyl-1H-pyrazole, these spectra can be simulated using Density Functional Theory (DFT) calculations. Typically, the geometry of the molecule is first optimized to find its lowest energy state. Following this, vibrational frequency calculations are performed at the same level of theory, such as B3LYP/6-31G(d), to predict the wavenumbers and intensities of IR and Raman bands. nih.gov

These calculations allow for the assignment of specific vibrational modes to the observed spectral peaks. Key characteristic vibrations for this compound would include the stretching and bending modes of the nitro (NO₂) group, the carbon-iodine (C-I) bond, the pyrazole (B372694) ring system, and the N-propyl substituent. For instance, the nitro group typically exhibits strong symmetric and asymmetric stretching vibrations. The broad bands often seen in experimental FT-IR spectra due to hydrogen bonding are absent in single-molecule simulations unless intermolecular interactions are explicitly modeled. nih.gov

Below is a representative table of predicted vibrational frequencies for the key functional groups of the title compound.

Table 1: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| NO₂ Group | Asymmetric Stretch | ~1550-1580 |

| NO₂ Group | Symmetric Stretch | ~1340-1370 |

| Pyrazole Ring | C=N Stretch | ~1480-1520 |

| Pyrazole Ring | Ring Breathing | ~1000-1100 |

| N-Propyl | C-H Asymmetric Stretch | ~2960-2980 |

| N-Propyl | C-H Symmetric Stretch | ~2870-2890 |

| C-I Bond | Stretch | ~500-600 |

Electronic Absorption Spectra via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for simulating the electronic absorption (UV-Vis) spectra of molecules. qu.edu.qaresearchgate.net This technique calculates the energies of electronic excitations from the ground state to various excited states, providing the absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption. nih.gov

For this compound, TD-DFT calculations, often performed with functionals like CAM-B3LYP and basis sets such as 6-31+G(d), can predict the UV-Vis spectrum in different environments by incorporating solvent models. qu.edu.qaeurjchem.com The calculations help in assigning the nature of electronic transitions. A prominent absorption peak for a molecule with this constitution is expected to arise from a π → π* transition, primarily involving the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying virtual orbitals. nih.gov The presence of the nitro group, a strong electron-withdrawing group, is known to induce intramolecular charge transfer characteristics in the electronic transitions. qu.edu.qa

The following table illustrates the kind of data obtained from a TD-DFT simulation for the title compound.

Table 2: Simulated Electronic Absorption Data

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Assignment |

| ~310-325 | > 0.1 | HOMO → LUMO | π → π |

| ~265-280 | > 0.1 | HOMO-1 → LUMO | π → π |

| ~240-255 | > 0.1 | HOMO → LUMO+1 | π → π* |

Conformational Landscape Analysis of the N-Propyl Substituent

A Potential Energy Surface (PES) scan is performed by systematically rotating one or more dihedral angles within the molecule and calculating the electronic energy at each incremental step using DFT. For the N-propyl group, the key dihedral angles are those around the N-Cα, Cα-Cβ, and Cβ-Cγ bonds.

By rotating these bonds, one can identify the low-energy minima corresponding to stable conformers (e.g., anti and gauche arrangements) and the transition states that separate them. The results of a PES scan are typically visualized as a plot of relative energy versus the dihedral angle, revealing the energy barriers to rotation and the relative stability of each conformer. This analysis helps to determine the most likely three-dimensional structures of the molecule at a given temperature.

Table 3: Hypothetical Relative Energies of N-Propyl Conformers

| Conformer (Dihedral Angle N-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti (~180°) | 0.00 | ~65% |

| Gauche (+60°) | ~0.5 - 1.0 | ~17.5% |

| Gauche (-60°) | ~0.5 - 1.0 | ~17.5% |

Reaction Mechanism Modeling and Energetic Profiles

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of complex heterocyclic molecules like this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energetic profile of the reaction pathway can be constructed.

The synthesis of the title compound likely involves two key electrophilic substitution steps on a pyrazole ring: iodination and nitration.

Nitration: The nitration of a pyrazole at the 4-position is a classic electrophilic aromatic substitution. The reacting species is the nitronium ion (NO₂⁺), typically generated from a mixture of nitric and sulfuric acids. researchgate.net Computational modeling can locate the transition state for the attack of the nitronium ion on the pyrazole ring. This involves identifying a first-order saddle point on the potential energy surface that connects the reactants (pyrazole and NO₂⁺) to the sigma complex intermediate. The calculated activation energy for this step provides insight into the reaction kinetics.

Iodination: The regioselective introduction of an iodine atom onto the pyrazole ring can be achieved using various reagents. nih.govnih.gov DFT calculations can model the transition states for iodination, for instance, via an I⁺ source. Characterizing the transition state structure helps to understand the electronic and steric factors that favor substitution at a specific position on the ring.

For substituted pyrazoles, the synthesis often yields a mixture of regioisomers. Computational chemistry is a powerful tool for predicting and explaining the observed regioselectivity. organic-chemistry.orgorganic-chemistry.org

In the synthesis of this compound, the key regiochemical challenge is to control the positions of the iodo and nitro groups. DFT calculations can be used to compare the activation energies of competing reaction pathways. For example, in the nitration of 1-propyl-3-iodo-1H-pyrazole, the reaction could theoretically occur at the C4 or C5 position. By calculating the activation energy for both pathways, the preferred site of reaction can be predicted. The pathway with the lower activation energy barrier will be kinetically favored, leading to the major product. rsc.org Studies on related pyrazole syntheses have shown an excellent correlation between DFT calculations of transition state energies and experimentally observed product ratios. rsc.orgnih.gov This predictive capability is crucial for designing efficient and selective synthetic routes.

Non-Covalent Interactions and Supramolecular Assembly Prediction

The study of non-covalent interactions is crucial for understanding how molecules recognize each other and assemble into larger, functional structures. These interactions govern processes such as crystal packing, protein-ligand binding, and the formation of self-assembled materials.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions in three-dimensional space. It identifies regions of weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, by analyzing the electron density and its gradient.

No specific Reduced Density Gradient (RDG) analysis for this compound has been found in the surveyed scientific literature. Such an analysis would be valuable for identifying the key non-covalent interactions that direct the supramolecular assembly of this compound, including potential halogen bonding involving the iodine atom and interactions involving the nitro group and the pyrazole ring.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for defining atoms and chemical bonds based on the topology of the electron density. It allows for the quantitative characterization of bond properties, including the strength and nature of non-covalent interactions.

A Quantum Theory of Atoms in Molecules (QTAIM) analysis specifically for this compound has not been reported in the available research. This type of analysis would offer quantitative insights into the bond critical points associated with non-covalent contacts, helping to elucidate the nature and strength of interactions that stabilize the crystal lattice and other molecular assemblies.

Crystal Structure Prediction and Molecular Dynamics Simulations

Understanding the solid-state packing and dynamic behavior of a molecule is essential for predicting its physical properties and stability.

Crystal structure prediction methods aim to identify the most stable crystal packing arrangements of a molecule based on its chemical structure. These predictions are vital for understanding polymorphism and for designing materials with desired properties.

Molecular dynamics simulations provide a time-resolved view of molecular motion, offering insights into the conformational flexibility of the molecule and the dynamics of its interactions with its environment over time.

There are no published studies on the crystal structure prediction or molecular dynamics simulations of this compound. While the crystal structure of a related compound, 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, has been determined experimentally, this information cannot be directly extrapolated to predict the crystal structure of this compound. Molecular dynamics simulations would be instrumental in exploring its conformational landscape and the stability of its potential supramolecular assemblies in different environments.

Advanced Research Applications and Future Directions for Iodinated Nitropyrazoles

Coordination Chemistry and Ligand Design with 3-Iodo-4-nitro-1-propyl-1H-pyrazole

The coordination chemistry of pyrazole (B372694) derivatives is extensive, with their ability to act as versatile ligands for a wide array of metal ions being well-documented. nih.govresearchgate.netresearchgate.net The specific substitution pattern of this compound suggests it would act as a monodentate ligand, coordinating through the N2 nitrogen atom of the pyrazole ring. The presence of the N-propyl group prevents the deprotonation and bridging behavior often seen in N-unsubstituted pyrazoles. globalresearchonline.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is anticipated to be straightforward, likely involving the reaction of the pyrazole ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a suite of analytical techniques to elucidate their structural and electronic properties.

Anticipated Synthetic and Characterization Data:

| Technique | Expected Information | Analogous Findings |

| Single-Crystal X-ray Diffraction | Precise determination of bond lengths, bond angles, coordination geometry of the metal center, and intermolecular interactions. It would confirm the coordination of the pyrazole via the N2 atom and reveal the spatial arrangement of the iodo and nitro substituents. | Crystal structures of complexes with 4-nitropyrazole-3-carboxylic acid show varied coordination geometries, including distorted square-pyramidal and octahedral, with the pyrazole ligand acting in both chelating and bridging modes. nih.govresearchgate.net |

| Infrared (IR) Spectroscopy | Shifts in the vibrational frequencies of the pyrazole ring and the C-I and N-O stretching modes upon coordination to a metal ion. | In metal complexes of other pyrazole derivatives, shifts in the C=N and other ring vibrations are indicative of coordination. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Changes in the chemical shifts of the pyrazole ring protons and the propyl group protons upon complexation, providing insights into the electronic environment of the ligand. | 1H and 13C NMR are standard tools for characterizing pyrazole-based ligands and their complexes. mdpi.com |

| UV-Vis Spectroscopy | Information on the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands. | The electronic spectra of metal complexes with pyrazole derivatives have been used to study their coordination and electronic structure. scirp.org |

| Elemental Analysis | Confirmation of the empirical formula of the synthesized complexes. | A standard characterization technique for novel coordination compounds. mdpi.com |

The electronic properties of the ligand, heavily influenced by the electron-withdrawing nitro group and the iodo substituent, are expected to impact the stability and reactivity of the resulting metal complexes.

Applications as Ligands in Homogeneous and Heterogeneous Catalysis

The electronic and steric properties of this compound make it a promising candidate for applications in both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis: In homogeneous catalysis, soluble transition metal complexes are utilized to catalyze reactions in the same phase as the reactants. youtube.comwiley.com The strong electron-withdrawing nature of the nitro and iodo groups in this compound would render the coordinated metal center more electrophilic, potentially enhancing its catalytic activity in reactions such as oxidation, reduction, and carbon-carbon bond formation. For instance, pyrazole-based ligands have been shown to enhance the catalytic activity of titanium isopropoxide for the ring-opening polymerization of L-lactide. globalresearchonline.net

Heterogeneous Catalysis: For heterogeneous catalysis, the ligand or its metal complex could be immobilized on a solid support, such as silica (B1680970) or a polymer, or incorporated into a metal-organic framework (MOF). nih.govacs.orgyoutube.com MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. dntb.gov.ua The incorporation of this compound as a ligand in a MOF could create a robust heterogeneous catalyst with well-defined active sites. nih.govacs.org The functional groups (iodo and nitro) could either directly participate in the catalytic cycle or modulate the electronic properties of the metal nodes.

Catalytic Asymmetric Reactions with Pyrazole-Based Ligands

Asymmetric catalysis, the synthesis of chiral compounds using a chiral catalyst, is a critical technology in modern chemistry, particularly for the pharmaceutical industry. nih.govnih.govyoutube.comenamine.netyoutube.com While this compound itself is achiral, it can be incorporated into chiral ligand architectures. By introducing a chiral center elsewhere in the ligand, for example, by using a chiral alkyl group at the N1 position or by attaching a chiral substituent at another position on the pyrazole ring, it would be possible to create a chiral ligand for asymmetric catalysis.

The design of such ligands often relies on creating a well-defined chiral pocket around the metal center to control the stereochemical outcome of the reaction. The steric bulk of the iodo group and the electronic influence of the nitro group in a chiral derivative of this compound could play a crucial role in achieving high enantioselectivity in various catalytic transformations.

Contributions to Materials Science

The unique structural and electronic features of this compound also suggest its utility in the development of advanced materials with novel properties.

Incorporation into Metal-Organic Frameworks (MOFs) and Coordination Polymers

The use of pyrazole-based ligands in the construction of MOFs and coordination polymers is a burgeoning area of research. acs.orgrsc.orgrsc.orgdtu.dk These materials have potential applications in gas storage, separation, and catalysis. While the N-propyl group in this compound prevents it from acting as a simple bridging linker, it can be functionalized, for example, with a carboxylic acid group on the propyl chain, to enable its incorporation into MOF structures.

Potential Design Strategies for MOFs:

| Strategy | Description | Anticipated Properties | Analogous Systems |

| Post-Synthetic Modification | The iodo group on the pyrazole ring could serve as a handle for post-synthetic modification, allowing for the introduction of other functional groups after the MOF has been assembled. | Tailored pore environments and catalytic sites. | Post-synthetic modification is a well-established technique for functionalizing MOFs. nih.gov |

| Mixed-Ligand Systems | This compound could be used as a modulating ligand in conjunction with other bridging ligands to fine-tune the structure and properties of the resulting MOF. | Control over pore size, shape, and chemical functionality. | The use of multiple ligands is a common strategy in MOF synthesis. rsc.org |

| Functionalized Linkers | A derivative of the pyrazole with a linking group, such as a carboxylate, could be synthesized to directly participate in the framework construction. | MOFs with built-in functionality from the pyrazole unit. | Pyrazole-functionalized carboxylic acids have been used to construct Zn(II)-MOFs. rsc.org |

The presence of the nitro and iodo groups within the pores of a MOF could lead to specific interactions with guest molecules, making such materials promising for selective gas adsorption or as sensors. Energetic MOFs have also been synthesized from polynitro-pyrazole derivatives. rsc.org

Development of Optoelectronic and Photoluminescent Materials

Pyrazole derivatives have been investigated for their applications in optoelectronic devices due to their favorable photophysical properties. researchgate.netias.ac.inrsc.orgresearchgate.net The conjugation within the pyrazole ring, combined with the influence of electron-withdrawing and electron-donating substituents, can lead to materials with interesting photoluminescence and charge-transport properties.

Metal complexes of pyrazole-based ligands can also exhibit luminescence. researchgate.net The formation of a metal complex with this compound could lead to new photoluminescent materials. The heavy iodine atom could potentially enhance spin-orbit coupling, promoting phosphorescence. The electronic character of the ligand and the nature of the metal ion would determine the emission properties, such as the color and quantum yield. These materials could find applications in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and photodynamic therapy.

Supramolecular Chemistry and Crystal Engineering of Pyrazole Systems

Supramolecular chemistry, which focuses on non-covalent interactions, is fundamental to crystal engineering—the design and synthesis of solid-state structures with desired properties. mdpi.comconicet.gov.ar Pyrazole-containing compounds are excellent candidates for crystal engineering due to their defined geometry and capacity for multiple, specific intermolecular interactions. mdpi.comconicet.gov.arnih.gov

The design of self-assembled structures using pyrazole systems relies on the strategic use of non-covalent interactions to guide the formation of predictable supramolecular architectures. mdpi.com Key interactions include hydrogen bonding, π-π stacking, and halogen bonding. mdpi.comresearchgate.net

Hydrogen Bonding: The pyrazole ring contains both a hydrogen bond donor (N-H in unsubstituted pyrazoles) and a hydrogen bond acceptor (the pyridine-type nitrogen atom), facilitating the formation of robust assemblies like dimers, trimers, and catemers (chain-like structures). mdpi.comresearchgate.net

π-π Stacking: The aromatic nature of the pyrazole ring allows for π-π stacking interactions, which play a crucial role in stabilizing crystal lattices and guiding the formation of columnar or layered structures. mdpi.comnih.gov

Directional Control: The choice and position of substituents on the pyrazole ring are critical for controlling the directionality and dimensionality of the final assembly. By introducing functional groups that can participate in specific interactions, chemists can engineer crystal structures with novel topologies and functions. conicet.gov.ar

Understanding these principles allows researchers to design molecules that self-assemble into complex and functional supramolecular systems. nih.gov

The halogen and nitro groups are particularly powerful tools in the crystal engineering of pyrazole systems, as they can participate in highly directional and influential non-covalent interactions.

The iodine atom is a key participant in halogen bonding, a strong, directional non-covalent interaction between an electrophilic region on the halogen (termed a σ-hole) and a nucleophile. This interaction has been utilized as a tool in the construction of higher-dimensional coordination polymers. researchgate.net In the context of a pyrazole ring, an iodo-substituent can form predictable and stable contacts with other Lewis basic sites, such as the nitrogen atom of another pyrazole or other functional groups, thereby directing the crystal packing.

The nitro group significantly influences supramolecular assembly through several mechanisms. Its strong electron-withdrawing nature affects the electronic distribution of the pyrazole ring, modulating its ability to participate in other interactions. svedbergopen.com More directly, the nitro group can act as a hydrogen bond acceptor. Recent studies have also highlighted the importance of so-called "π-hole interactions," where the positive electrostatic potential on the nitrogen atom of the nitro group can interact favorably with lone pairs on oxygen or sulfur atoms. nih.gov These interactions, with energies around -5 kcal/mol, are recognized as significant forces in protein-ligand binding and can play a similar role in directing the assembly of small molecules in crystals. nih.gov The presence of both iodo and nitro groups on a pyrazole scaffold, as in this compound, thus offers a rich set of directional interactions for the rational design of complex solid-state architectures.

This compound as a Key Synthetic Intermediate

The compound this compound serves as a valuable and versatile synthetic intermediate. Its structure combines a stable heterocyclic core with two reactive sites: the carbon-iodine bond, which is susceptible to cross-coupling reactions, and the nitro group, which can be reduced to an amine for further functionalization. arkat-usa.orgexsyncorp.com The N-propyl group provides solubility and steric influence without participating directly in most reactions.

Substituted pyrazoles are well-established precursors for the synthesis of more complex, often fused, heterocyclic systems. mdpi.commdpi.comnih.gov Pyrazole-carbaldehydes, for example, are versatile starting materials for a variety of pyrazole-substituted heterocycles. researchgate.net

While specific reactions for the 1-propyl derivative are not extensively documented in the provided results, the reactivity can be inferred from similar compounds. For instance, 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives have been successfully used in Sonogashira cross-coupling reactions to introduce alkynyl groups. arkat-usa.orgresearchgate.net However, it was noted that the presence of a nitro group at the 4-position, as in 1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole, rendered the compound unreactive under various Sonogashira conditions. researchgate.net This suggests that the strong electron-withdrawing effect of the nitro group deactivates the C-I bond towards certain types of palladium-catalyzed cross-coupling.

Despite this, the compound remains a valuable precursor. The nitro group can be reduced to an amine, which is a key functional group for building fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]quinolines. mdpi.commdpi.com The resulting aminopyrazole can then undergo cyclocondensation reactions with various partners, demonstrating the utility of the iodonitropyrazole scaffold as a masked aminopyrazole. mdpi.commdpi.com

The structural motifs accessible from this compound are prevalent in a wide range of functional molecules, particularly in medicinal chemistry and agrochemicals. rroij.comnih.govnih.gov

The pyrazole core itself is considered a "privileged scaffold" in drug discovery, appearing in numerous approved drugs. nih.govnih.gov By using this compound as a starting material, chemists can access novel derivatives for biological screening. For example, the synthesis of pyrazole-based compounds as potential antiproliferative agents or enzyme inhibitors often relies on the functionalization of a pre-formed pyrazole ring. nih.govnih.gov

The general synthetic pathway would involve:

Using the C-I bond for modification (e.g., via coupling reactions, where conditions are suitable).

Reducing the nitro group to an amine.

Elaborating the amine into a new functional group or using it to construct a fused ring system.

This versatility allows this compound to serve as a key building block for creating libraries of complex molecules for evaluation in various fields, from pharmaceuticals to materials science. rroij.comossila.com

Future Research Trajectories and Interdisciplinary Opportunities

The unique substitution pattern of this compound, featuring a heavy halogen, an electron-withdrawing group, and an alkyl chain on a stable heterocyclic core, positions it as a compound of significant interest for future scientific exploration. The convergence of these functional groups opens up numerous avenues for advanced research, spanning medicinal chemistry, materials science, and catalysis. These trajectories necessitate a highly interdisciplinary approach, combining the skills of synthetic chemists, biologists, and materials scientists to fully unlock the potential of this and related iodinated nitropyrazoles.

Medicinal Chemistry: Probing the Kinome

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, known for forming the basis of numerous kinase inhibitors. nih.gov Kinases play a pivotal role in cell signaling, and their dysregulation is linked to many diseases, including cancer. nih.gov The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, for instance, is a known pharmacophore for targeting kinases. nih.gov Future research could strategically position this compound as a foundational molecule for developing novel kinase inhibitors.

Scaffold for Kinase Inhibitors: The core structure is ripe for exploration as an inhibitor. The substituents at the 1, 3, and 4 positions can be systematically modified to optimize binding affinity and selectivity for specific kinase targets within the human kinome.

Role of the Iodine Atom: The iodine atom is not merely a placeholder. It can serve as a heavy atom to aid in the X-ray crystallographic analysis of protein-ligand complexes, providing crucial insights into binding modes. Furthermore, the carbon-iodine bond is a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions, enabling the creation of extensive compound libraries for screening. nih.govarkat-usa.org

Catalysis and Coordination Chemistry

Recent studies have highlighted the potential of pyrazole derivatives, including those with nitro functionalities, to act as effective ligands in transition metal catalysis. cnr.itmdpi.com Specifically, pyrazole-based ligands have been used to form in-situ copper (II) complexes that exhibit significant catalytic activity in the oxidation of catechol to o-quinone, mimicking the function of catecholase enzymes. mdpi.combohrium.com

This opens a clear research trajectory for this compound:

Novel Ligand Design: The compound can be investigated as a ligand for various transition metals (e.g., copper, palladium, nickel). The nitrogen atoms of the pyrazole ring can coordinate with the metal center, while the electronic properties, heavily influenced by the iodo and nitro groups, could modulate the stability and reactivity of the resulting catalyst. mdpi.combohrium.com

Catalytic Applications: Research could focus on the performance of these new metal complexes in a range of organic transformations, including oxidation reactions and carbon-carbon bond-forming cross-coupling reactions. mdpi.com The goal would be to develop novel, efficient, and selective catalysts for synthetic chemistry.

Advanced Materials Science

The field of materials science offers another promising frontier for iodinated nitropyrazoles. While some early investigations into iodinated pyrazoles as X-ray contrast media were not successful, the unique combination of functional groups suggests other possibilities. rsc.org

Energetic Materials: Nitropyrazoles are a class of compounds being actively investigated for their potential as energetic materials. rsc.orgmdpi.com The high nitrogen content of the pyrazole ring combined with the oxygen-rich nitro group can lead to high-energy formulations. rsc.org The density of such compounds can be further increased by the incorporation of heavy atoms like iodine. umn.edu Future work could involve the synthesis and characterization of this compound to assess its thermal stability, density, and energetic performance.

Organic Electronics: Pyrazole scaffolds have also been utilized in the design of new materials for Organic Light-Emitting Diodes (OLEDs). arkat-usa.orgresearchgate.net The specific electronic and photophysical properties imparted by the iodo and nitro substituents could be explored for the development of novel organic electronic materials.

Versatile Synthetic Intermediates

Beyond its direct applications, this compound is a valuable synthetic building block. The C-I bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions. nih.govarkat-usa.org This reactivity allows for the regioselective introduction of a wide array of functional groups at the 3-position of the pyrazole core, making it a powerful intermediate for accessing more complex molecular architectures. nih.govarkat-usa.org This synthetic versatility is crucial for generating derivatives for structure-activity relationship (SAR) studies in drug discovery and for constructing tailored molecules for materials science applications.

Interactive Data Tables

Table 1: Potential Future Research Directions for Iodinated Nitropyrazoles

| Research Area | Key Structural Feature(s) | Potential Application | Relevant Disciplines |

| Medicinal Chemistry | Pyrazole Scaffold, Substituent Diversity | Development of selective kinase inhibitors for oncology and other diseases. nih.gov | Medicinal Chemistry, Pharmacology, Structural Biology |

| Catalysis | Pyrazole Nitrogens, Electronic Tuning by I & NO₂ | Ligands for transition metal catalysts in oxidation or cross-coupling reactions. cnr.itbohrium.com | Organometallic Chemistry, Synthetic Organic Chemistry |

| Materials Science | Nitro Group, Iodine Atom, Pyrazole Ring | High-density energetic materials; components for organic electronics (e.g., OLEDs). arkat-usa.orgrsc.orgumn.edu | Materials Science, Physical Chemistry, Engineering |

| Synthetic Chemistry | Carbon-Iodine Bond | Versatile building block for complex molecule synthesis via cross-coupling. nih.govarkat-usa.org | Synthetic Organic Chemistry, Chemical Biology |

Q & A

Q. What are the key steps for synthesizing 3-Iodo-4-nitro-1-propyl-1H-pyrazole?

- Methodological Answer :

A plausible route involves:

(i) Constructing the pyrazole core via cycloaddition or condensation reactions using precursors like hydrazines and α,β-unsaturated carbonyl compounds.

(ii) Introducing the nitro group at the 4-position through nitration (e.g., HNO₃/H₂SO₄) under controlled conditions to avoid over-nitration.

(iii) Iodination at the 3-position using reagents like N-iodosuccinimide (NIS) or I₂ with a catalyst (e.g., Pd or Cu), as seen in analogous pyrazole iodination protocols .

3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略02:06

(iv) N-alkylation at the 1-position with propyl bromide or iodide in the presence of a base (e.g., K₂CO₃) .

Note: Solvent choice (e.g., DMF, THF) and temperature control are critical for regioselectivity and yield optimization.

Q. How can the purity and structure of this compound be verified?

- Methodological Answer :

- Purity : Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) and UV detection at λ ~270 nm (typical for nitroaromatics).

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., propyl group integration, nitro/Iodo-induced deshielding).

- X-ray Crystallography : Refinement via SHELX software (e.g., SHELXL for small-molecule structures) to resolve bond lengths/angles and confirm regiochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (C₆H₇IN₃O₂).

Q. What are the stability considerations for storing this compound?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at -20°C to prevent photodecomposition of the iodo and nitro groups.

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers; nitro groups may hydrolyze under prolonged humidity.

- Thermal Stability : Avoid temperatures >80°C to prevent decomposition (e.g., nitro group reduction or iodine loss).

Advanced Research Questions

Q. How does the electronic effect of the nitro group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The nitro group is a strong electron-withdrawing substituent, which: (i) Activates the iodine at the 3-position for Suzuki-Miyaura couplings by polarizing the C–I bond. (ii) Directs electrophilic substitutions to the 5-position (meta to nitro). Experimental Tip: Use Pd(PPh₃)₄ as a catalyst and aryl boronic acids in THF/H₂O at 60–80°C. Monitor regioselectivity via LC-MS .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model transition states (e.g., SNAr mechanisms at the nitro-adjacent position).

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., near iodine) prone to nucleophilic attack .

- Docking Studies : If bioactive, simulate interactions with target proteins (e.g., kinase enzymes) using AutoDock Vina.

Q. How can contradictory data on synthesis yields be resolved?

- Methodological Answer :

- Parameter Screening : Use Design of Experiments (DoE) to isolate critical variables (e.g., catalyst loading, solvent polarity).

- Byproduct Analysis : Employ GC-MS or MALDI-TOF to identify side products (e.g., deiodinated or over-alkylated species).

- Literature Comparison : Cross-reference protocols from analogous iodopyrazoles (e.g., 5-Chloro-4-iodo-1-methyl-1H-pyrazole) to identify optimal conditions .

Q. What strategies mitigate iodine loss during functionalization reactions?

- Methodological Answer :

- Protecting Groups : Temporarily protect the iodine with trimethylsilyl groups (TMS) during harsh reactions (e.g., strong acids/bases) .

- Mild Conditions : Use low-temperature Sonogashira couplings (0–25°C) with CuI co-catalyst to preserve the C–I bond.

- In Situ Monitoring : Track iodine retention via XPS or ICP-MS during reaction progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.